1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine
Description
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine is a halogenated pyrazole derivative featuring a difluoroethyl substituent at the N1 position and an iodine atom at the C3 position. Its molecular formula is C₅H₆F₂IN₃, with a molecular weight of 289.03 g/mol. This compound is structurally distinct due to the combination of fluorine and iodine substituents, which confer unique electronic and steric properties. Pyrazole amines are widely explored in medicinal chemistry for their role as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis .
The 2,2-difluoroethyl group contributes to metabolic stability and lipophilicity, which are critical for pharmacokinetic optimization .
Properties
Molecular Formula |
C5H6F2IN3 |
|---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-5-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H6F2IN3/c6-3(7)2-11-5(9)1-4(8)10-11/h1,3H,2,9H2 |
InChI Key |
HZPRUYJXCWTPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1I)CC(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic difluoroethylation reactions, utilizing hypervalent iodine reagents to ensure high yield and purity. The process may be optimized for cost-effectiveness and scalability, ensuring that the reagents and conditions used are suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The difluoroethyl group can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Electrophilic Reagents:
Nucleophiles: Various nucleophiles can be used for substitution reactions, including thiols, amines, and alcohols.
Oxidizing and Reducing Agents: Common oxidizing agents include peroxides and halogens, while reducing agents may include hydrides and metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield a variety of difluoroethylated pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Material Science: The compound’s stability and reactivity make it useful in the synthesis of advanced materials with specific properties.
Agrochemistry: It may be explored for its potential use in developing new agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by modulating lipophilicity and electronic properties . The iodine atom may also play a role in facilitating interactions with target molecules through halogen bonding.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine with structurally related pyrazole amines:
Key Observations :
- Electron-Withdrawing Effects : The 2,2-difluoroethyl group (in the target compound) provides moderate electron withdrawal compared to the stronger electron-deficient 2,2,2-trifluoroethyl group in . This difference influences reactivity in nucleophilic substitutions.
- Halogen Impact : Iodine (van der Waals radius: 1.98 Å) introduces steric bulk and polarizability absent in fluorine-substituted analogues (e.g., ). This may enhance binding to hydrophobic pockets in proteins.
- Aromatic vs.
Physicochemical Properties
- Lipophilicity : The iodine atom increases logP compared to fluorine-substituted analogues. For example:
- Solubility : Iodine reduces aqueous solubility due to hydrophobicity, whereas the difluoroethyl group balances this by introducing moderate polarity .
Biological Activity
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine is a novel compound with the potential for various biological activities. Its unique structural features, including the difluoroethyl and iodo substituents, may contribute to its pharmacological properties. This article explores its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : CHFIN
- Molecular Weight : 273.02 g/mol
- CAS Number : 2171323-55-8
Antinociceptive and Anti-inflammatory Effects
Recent studies have highlighted the potential of pyrazole derivatives in pain management and inflammation reduction. For instance, compounds structurally related to this compound have demonstrated significant antinociceptive effects in animal models.
A study investigating similar pyrazole derivatives reported that they effectively reduced nociceptive pain and inflammation without causing ulcerogenic effects, a common side effect associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound may bind effectively to specific receptors involved in pain signaling pathways, potentially enhancing its therapeutic efficacy .
Study on Pain Management
A case study involving a related pyrazole compound demonstrated its effectiveness in reducing chemically induced pain in mice. The compound was administered at varying doses (15 mg/kg, 30 mg/kg, and 45 mg/kg), resulting in significant reductions in pain responses comparable to standard analgesics .
| Dosage (mg/kg) | Pain Reduction (%) |
|---|---|
| 15 | 45 |
| 30 | 65 |
| 45 | 80 |
This data indicates a dose-dependent response, suggesting that higher doses may enhance the analgesic effect.
Anti-inflammatory Activity
The anti-inflammatory properties were assessed using a carrageenan-induced paw edema model. Results indicated that treatment with the pyrazole derivative significantly suppressed inflammatory responses compared to control groups .
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 10 |
| Aspirin | 50 |
| Compound (30 mg/kg) | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
